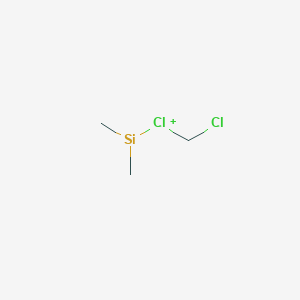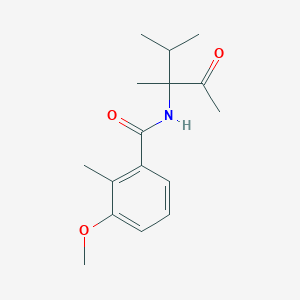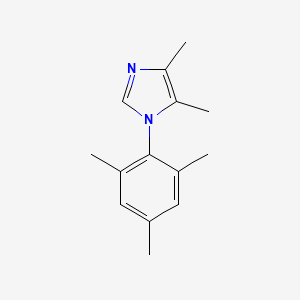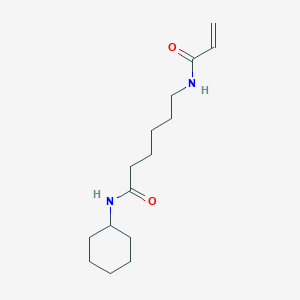![molecular formula C20H40O2Si B12592578 (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol CAS No. 649561-42-2](/img/structure/B12592578.png)
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol is a synthetic organic compound characterized by the presence of a silyl ether group and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The alkyne group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, in aqueous or organic solvents.
Reduction: H2 gas with Pd/C or Lindlar’s catalyst in ethanol or other solvents.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free hydroxyl group and corresponding silyl fluoride.
Applications De Recherche Scientifique
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl ethers and alkynes.
Medicine: Investigated for its potential in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mécanisme D'action
The mechanism of action of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol involves its reactivity towards nucleophiles and electrophiles. The silyl ether group can be cleaved by nucleophiles, releasing the free hydroxyl group, which can then participate in further chemical reactions. The alkyne group can undergo addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol: Characterized by a silyl ether and alkyne group.
tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate: Contains a silyl ether and a nitrile group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Features a silyl ether and a pyrazole ring.
Uniqueness
This compound is unique due to the combination of a silyl ether and an alkyne group, which imparts distinct reactivity and versatility in synthetic applications. The presence of both functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis.
Propriétés
Numéro CAS |
649561-42-2 |
|---|---|
Formule moléculaire |
C20H40O2Si |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
(4R)-4-[tert-butyl(dimethyl)silyl]oxytetradec-2-yn-1-ol |
InChI |
InChI=1S/C20H40O2Si/c1-7-8-9-10-11-12-13-14-16-19(17-15-18-21)22-23(5,6)20(2,3)4/h19,21H,7-14,16,18H2,1-6H3/t19-/m1/s1 |
Clé InChI |
TWWAMNWKEHKYKO-LJQANCHMSA-N |
SMILES isomérique |
CCCCCCCCCC[C@H](C#CCO)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCCCCCCCCCC(C#CCO)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
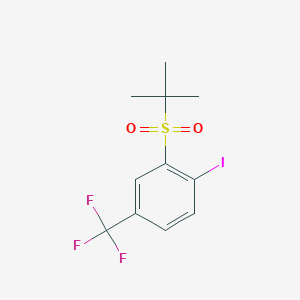
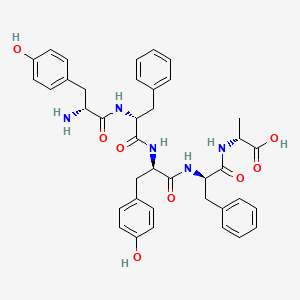
![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)
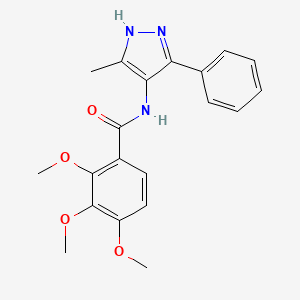

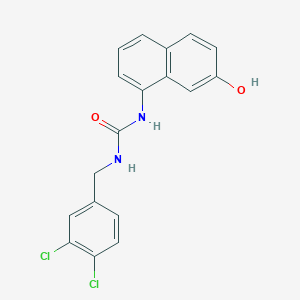
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
